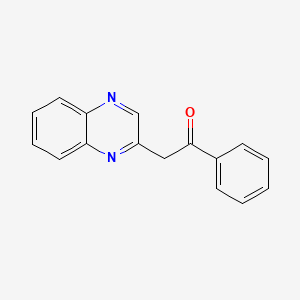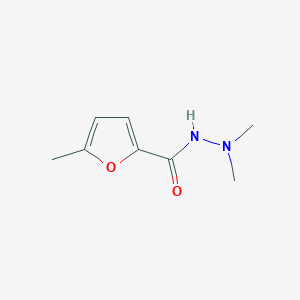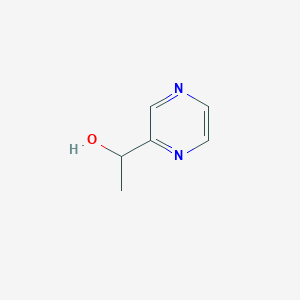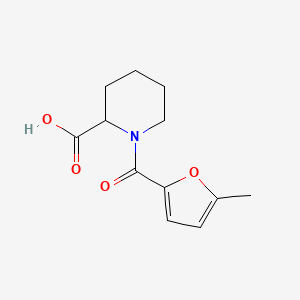![molecular formula C10H10ClNO3 B1362956 2-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 108462-95-9](/img/structure/B1362956.png)
2-[(4-chlorobenzoyl)amino]propanoic Acid
描述
2-[(4-chlorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chlorobenzoyl group attached to an amino propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)amino]propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve alanine in a suitable solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[(4-chlorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-chlorobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4-chlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(4-bromobenzoyl)amino]propanoic acid
- 2-[(4-methylbenzoyl)amino]propanoic acid
- 2-[(4-nitrobenzoyl)amino]propanoic acid
Uniqueness
2-[(4-chlorobenzoyl)amino]propanoic acid is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
属性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369540 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108462-95-9 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
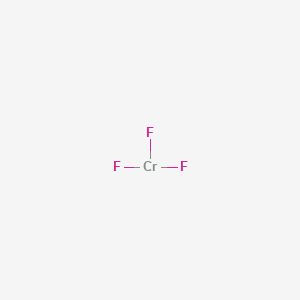

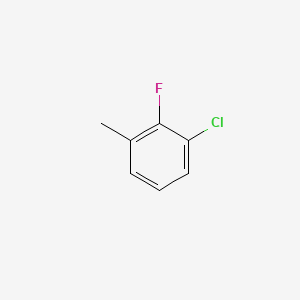
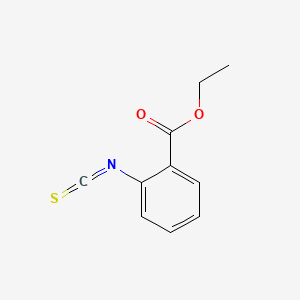
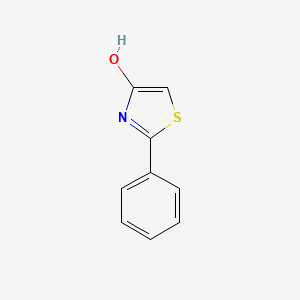
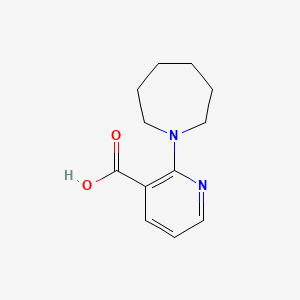
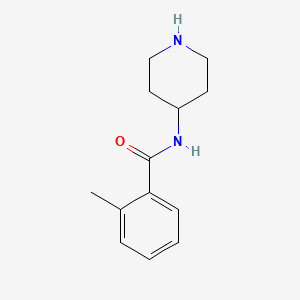
![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)
![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)
